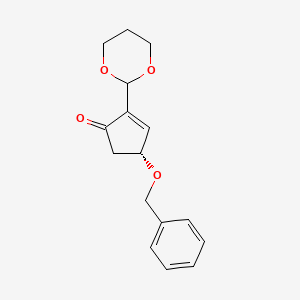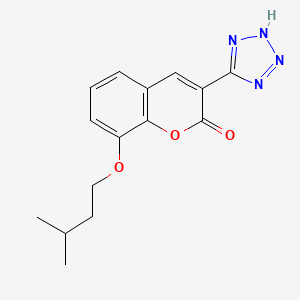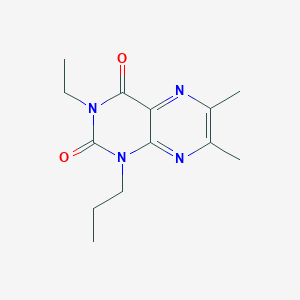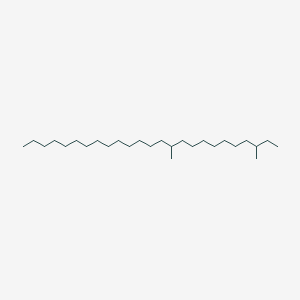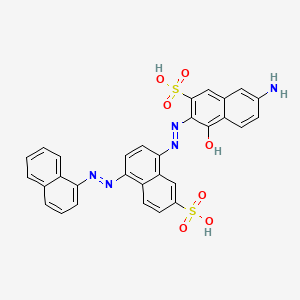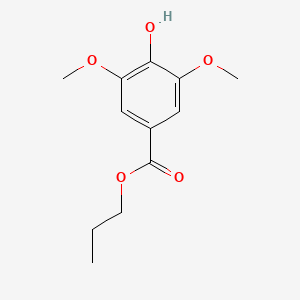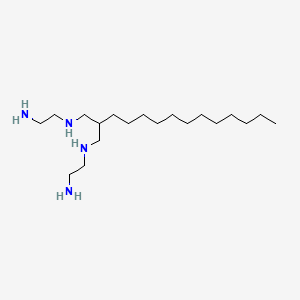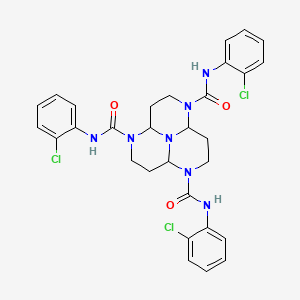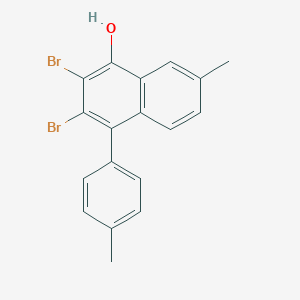
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol is an organic compound with the molecular formula C20H16Br2O2. It is a derivative of naphthalene, characterized by the presence of bromine atoms, methyl groups, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol typically involves the bromination of a naphthalene derivative. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The bromine atoms can be reduced to form a debrominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of debrominated naphthalene derivatives.
科学的研究の応用
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-1-naphthol
- 2,6-Bis(chloromethyl)-4-methylphenyl acetate
- 2-Methyl-1-naphthyl acetate
Uniqueness
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
77380-08-6 |
|---|---|
分子式 |
C18H14Br2O |
分子量 |
406.1 g/mol |
IUPAC名 |
2,3-dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C18H14Br2O/c1-10-3-6-12(7-4-10)15-13-8-5-11(2)9-14(13)18(21)17(20)16(15)19/h3-9,21H,1-2H3 |
InChIキー |
KKHIEBHWYJFETA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)C)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


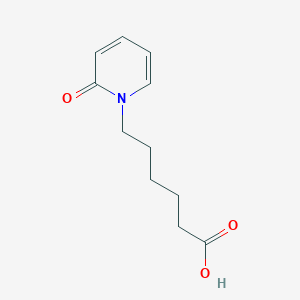
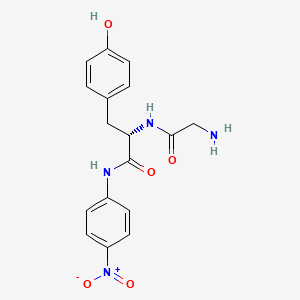
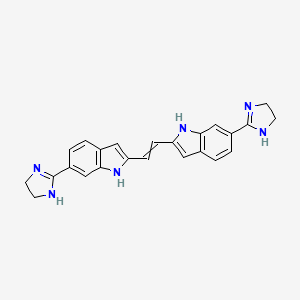
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
